molecular formula C11H12Br2O3 B14569094 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl butanoate CAS No. 61305-59-7

3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl butanoate

Cat. No.: B14569094
CAS No.: 61305-59-7
M. Wt: 352.02 g/mol
InChI Key: HFIISLPMWBADMZ-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl butanoate: is an organic compound that belongs to the class of brominated cyclohexadienones. This compound is characterized by the presence of two bromine atoms at positions 3 and 5, a methyl group at position 1, a keto group at position 4, and a butanoate ester group attached to the cyclohexadienone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl butanoate can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-4-oxocyclohexa-2,5-dien-1-yl butanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl butanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Reduction: Formation of 3,5-Dibromo-1-methyl-4-hydroxycyclohexa-2,5-dien-1-yl butanoate.

    Oxidation: Formation of carboxylic acids or aldehydes depending on the oxidizing agent used.

Scientific Research Applications

3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl butanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various brominated compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Explored for its potential therapeutic applications. Its derivatives may be used in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for designing new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl butanoate involves its interaction with molecular targets in biological systems. The bromine atoms and the keto group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-1-methyl-4-hydroxycyclohexa-2,5-dien-1-yl butanoate: Similar structure but with a hydroxyl group instead of a keto group.

    3,5-Dibromo-1-methylcyclohexa-2,5-dien-1-yl butanoate: Lacks the keto group, making it less reactive in certain chemical reactions.

    3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate: Similar structure but with an acetate ester group instead of a butanoate ester group.

Uniqueness

The uniqueness of 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl butanoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine atoms and a keto group makes it highly reactive and versatile for various synthetic and research applications. Its butanoate ester group also contributes to its solubility and stability, making it suitable for different experimental conditions.

Properties

CAS No.

61305-59-7

Molecular Formula

C11H12Br2O3

Molecular Weight

352.02 g/mol

IUPAC Name

(3,5-dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl) butanoate

InChI

InChI=1S/C11H12Br2O3/c1-3-4-9(14)16-11(2)5-7(12)10(15)8(13)6-11/h5-6H,3-4H2,1-2H3

InChI Key

HFIISLPMWBADMZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)C

Origin of Product

United States

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